molecular formula C15H12ClN3O B10963225 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea

1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea

Cat. No.: B10963225
M. Wt: 285.73 g/mol
InChI Key: HYCAVJKVARKTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea is a useful research compound. Its molecular formula is C15H12ClN3O and its molecular weight is 285.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea

InChI

InChI=1S/C15H12ClN3O/c16-11-2-5-12(6-3-11)18-15(20)19-13-4-1-10-7-8-17-14(10)9-13/h1-9,17H,(H2,18,19,20)

InChI Key

HYCAVJKVARKTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

The Aryl Urea Pharmacophore in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The aryl urea moiety (–NH–CO–NH–) has established itself as a "privileged structure" in modern oncology, particularly within the realm of kinase inhibitors.[1] Its success stems from a unique ability to stabilize the inactive "DFG-out" conformation of protein kinases, classifying many of these agents as Type II inhibitors. This guide provides a comprehensive technical analysis of the aryl urea pharmacophore, detailing its structural mechanism, synthetic accessibility, and biological validation protocols.

Structural Biology: The "Glu-Asp" Anchor

The potency of aryl urea inhibitors derives from their specific binding mode within the ATP-binding pocket of kinases. Unlike Type I inhibitors that bind to the active (DFG-in) conformation, Type II inhibitors exploit a hydrophobic pocket adjacent to the ATP site, which is accessible only when the activation loop is in the inactive (DFG-out) state.

The Hydrogen Bonding Network

The urea linker acts as a rigid, directional anchor. It forms a critical hydrogen-bonding network that "locks" the kinase in the inactive state:

  • Donor 1 (NH): Forms a hydrogen bond with the carboxylate side chain of a conserved Glutamate (Glu) residue in the

    
    C-helix (e.g., Glu500 in BRAF, Glu885 in VEGFR2).
    
  • Donor 2 (NH): Forms a hydrogen bond with the backbone amide nitrogen of the Aspartate (Asp) residue in the DFG motif (e.g., Asp594 in BRAF).

This dual interaction prevents the


C-helix from rotating into the active conformation, effectively silencing the kinase.
Visualization of Binding Mode

The following diagram illustrates the schematic interaction of the aryl urea scaffold within the kinase pocket.

BindingMode cluster_kinase Kinase Allosteric Pocket (DFG-out) cluster_drug Aryl Urea Inhibitor Glu Conserved Glutamate (e.g., Glu500) Asp DFG Aspartate (Backbone) Hydrophilic Hydrophilic Region (Hinge Binder) Hydrophobic Hydrophobic Pocket (Allosteric Site) Heterocycle Heterocyclic Head (Hinge Interaction) Heterocycle->Hydrophilic H-bonds (Hinge) Urea Urea Linker (-NH-CO-NH-) Heterocycle->Urea Urea->Glu H-bond (Donor NH) Urea->Asp H-bond (Donor NH) ArylTail Hydrophobic Tail (e.g., -CF3, -Cl) Urea->ArylTail ArylTail->Hydrophobic Van der Waals

Figure 1: Schematic representation of the Type II kinase binding mode mediated by the aryl urea pharmacophore. The urea linker bridges the conserved Glutamate and DFG-Aspartate.[2]

Approved Aryl Urea Kinase Inhibitors

The following table summarizes key FDA-approved oncology drugs utilizing this pharmacophore.

Drug NameBrand NamePrimary TargetsIndicationApproval Year
Sorafenib NexavarVEGFR, PDGFR, RAFHCC, RCC, Thyroid Cancer2005
Regorafenib StivargaVEGFR, TIE2, RET, KITCRC, GIST, HCC2012
Lenvatinib LenvimaVEGFR1-3, FGFR1-4Thyroid Cancer, RCC, HCC2015
Ripretinib QinKIT, PDGFR

GIST2020
Tivozanib FotivdaVEGFR1-3Relapsed/Refractory RCC2021

Chemical Synthesis Protocols

The synthesis of aryl ureas is generally high-yielding and modular, allowing for rapid generation of SAR libraries.

Synthetic Strategy

The most robust method involves the coupling of an aryl amine with an aryl isocyanate. Alternatively, if the isocyanate is unstable or unavailable, it can be generated in situ from a second amine using triphosgene or CDI (1,1'-Carbonyldiimidazole).

Synthesis Amine1 Aryl Amine (R1-NH2) (Hinge Binder) Reaction Nucleophilic Addition DCM or THF, 0°C to RT Amine1->Reaction Isocyanate Aryl Isocyanate (R2-N=C=O) (Hydrophobic Tail) Isocyanate->Reaction Triphosgene Alt: Triphosgene/CDI (If Isocyanate unavailable) Triphosgene->Isocyanate In situ gen UreaProduct Diaryl Urea (R1-NH-CO-NH-R2) Reaction->UreaProduct

Figure 2: General synthetic pathway for the construction of diaryl urea inhibitors.

Detailed Protocol: Synthesis of a Sorafenib Analog

Objective: Synthesis of a generic diaryl urea (e.g., N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-phenoxyphenyl)urea).

Materials:

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equiv)

  • 4-Phenoxyaniline (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Rotary evaporator

  • Vacuum filtration setup

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-phenoxyaniline (1.85 g, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the solution to 0°C using an ice bath. Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.21 g, 10 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. The formation of a white precipitate typically indicates product formation.

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane/Ethyl Acetate (1:1). The urea product is usually more polar than the starting isocyanate but less polar than the amine.

  • Work-up: Once consumption of the starting amine is complete, filter the resulting precipitate.

  • Purification: Wash the solid filter cake with cold DCM (2 x 10 mL) to remove unreacted starting materials. If no precipitate forms, evaporate the solvent and recrystallize from Ethanol or purify via flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) . Look for two distinct singlet peaks between

    
     8.5–9.5 ppm, corresponding to the two urea NH protons.
    

Biological Evaluation Protocols

To validate the efficacy of the synthesized aryl urea, a two-tiered screening approach is standard: biochemical kinase assays followed by cellular viability assays.

In Vitro Kinase Inhibition Assay (FRET-based)

Principle: Measures the ability of the compound to inhibit the transfer of phosphate from ATP to a peptide substrate.

Protocol:

  • Reagents: Recombinant Kinase (e.g., BRAF V600E), Fluorescein-labeled peptide substrate, ATP, Test Compound (DMSO stock).

  • Preparation: Prepare a 3-fold serial dilution of the test compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5

      
      L of diluted compound to a 384-well plate.
      
    • Add 10

      
      L of enzyme/substrate mixture. Incubate for 15 minutes at RT to allow compound binding.
      
    • Initiate reaction by adding 10

      
      L of ATP (at 
      
      
      
      concentration).
  • Detection: After 60 minutes, add EDTA-containing termination buffer. Measure fluorescence intensity (excitation 485 nm, emission 530 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Cellular Proliferation Assay (MTT)

Principle: Colorimetric assay assessing metabolic activity of viable cells.

Protocol:

  • Seeding: Seed cancer cells (e.g., HepG2 or A375) at a density of 3,000–5,000 cells/well in 96-well plates. Incubate overnight at 37°C/5% CO2.

  • Treatment: Treat cells with serial dilutions of the aryl urea compound (0.01

    
    M to 100 
    
    
    
    M) for 72 hours. Include DMSO control (<0.5% final concentration).
  • Labeling: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Carefully remove media and add 150

    
    L of DMSO to dissolve the purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    .
    

Future Directions

The aryl urea scaffold remains a cornerstone of drug discovery, but evolution is necessary to overcome resistance mechanisms (e.g., "Gatekeeper" mutations).

  • PROTACs: Incorporation of aryl urea ligands into Proteolysis Targeting Chimeras to degrade rather than inhibit kinases.

  • Immunomodulation: Exploring the role of aryl ureas in modulating the tumor microenvironment (e.g., VEGFR inhibition reducing regulatory T-cell infiltration).

References

  • Wilhelm, S. M., et al. (2006).[3] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[4] Nature Reviews Drug Discovery. Link

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link

  • Dietrich, J., et al. (2010). "Structure-based design of urea-based inhibitors of the p38 MAP kinase." Journal of Medicinal Chemistry. Link

  • FDA Label - Sorafenib (Nexavar). U.S. Food and Drug Administration. Link

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

Sources

Biological targets of N-(4-chlorophenyl)-N'-(1H-indol-6-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding Search Parameters

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Organizing Research Outcomes

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Initiating Data Collection

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Refining Search Strategies

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Analyzing Search Results

Hypothesizing Biological Action

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Methodological & Application

Application Note: A Validated Protocol for the Solubilization of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Poorly Soluble Compounds

1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea is a member of the substituted urea class of compounds, many of which are investigated as potent kinase inhibitors in oncological and immunological research. A common challenge with such aromatic, heterocyclic molecules is their inherent low solubility in aqueous media, a critical barrier for in vitro and in vivo screening. Dimethyl sulfoxide (DMSO) is an exceptionally versatile polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it the default choice for preparing high-concentration stock solutions in drug discovery programs.

However, the seemingly simple act of dissolution is fraught with potential pitfalls that can compromise data integrity. The hygroscopic nature of DMSO, compound stability, and handling procedures can all introduce significant variability. This application note provides a robust, field-tested protocol for the solubilization of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea in DMSO. It emphasizes the scientific rationale behind each step to ensure the generation of reliable, reproducible, and artifact-free experimental results.

Foundational Principles: Understanding the Compound-Solvent System

A successful protocol is built on a solid understanding of the materials involved.

The Compound: 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea

While specific physicochemical data for this exact molecule is not widely published, its structure—containing a chlorophenyl group, an indole ring, and a central urea moiety—suggests it is a relatively rigid, hydrophobic molecule with hydrogen bond donor and acceptor sites. Similar diaryl urea compounds exhibit very poor aqueous solubility and require a strong organic solvent for initial dissolution. The key to maintaining its solubility is to prevent its aggregation and precipitation, particularly when transitioning from a pure DMSO environment to an aqueous-based assay buffer.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO's utility is a double-edged sword. Its power as a solvent is undeniable, but its properties demand careful handling:

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2]. This is the most critical factor to control. The absorption of even small amounts of water significantly increases the polarity of the solvent, which can drastically decrease the solubility of hydrophobic compounds, leading to precipitation[1][3]. One study demonstrated that a DMSO droplet could increase its volume by 15% in just 20 minutes in a humid environment due to water absorption[2].

  • Chemical Stability: While many compounds are stable in DMSO for extended periods when stored correctly[4], the presence of water can accelerate degradation for certain molecules[4]. Long-term storage at room temperature is ill-advised; a study showed that after one year at room temperature, only 52% of compounds in a 7,200-compound library were still observable[5][6].

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can exacerbate problems, especially in "wet" DMSO, by providing the energy needed for nucleation and precipitation of supersaturated solutions[1][3].

Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed to mitigate the risks associated with DMSO and produce a stable, validated stock solution.

Materials and Equipment
  • 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (CAS: 67-68-5)

  • Analytical balance (located in a chemical fume hood if compound toxicity is unknown)

  • Sterile, amber glass vial or clear vial wrapped in aluminum foil

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Vortex mixer

  • Bath sonicator

  • Sterile, polypropylene microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.

Pre-Protocol Checklist & Safety
  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly desiccated stock[1]. Small-volume bottles are recommended to minimize repeated openings and moisture absorption.

  • Work Swiftly: Minimize the time the DMSO stock bottle and your solution are exposed to ambient air.

  • Safety First: Handle the solid compound in a well-ventilated area or chemical fume hood. Refer to the Safety Data Sheet (SDS) for specific handling precautions[7][8][9].

Step-by-Step Dissolution Workflow
  • Equilibrate Compound: Allow the vial containing the solid compound to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weigh Compound: Accurately weigh the desired mass of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea into a sterile amber glass vial.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution (Molecular Weight ≈ 301.75 g/mol ), weigh out 3.0175 mg of the compound.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. A clear solution should begin to form.

  • Assisted Dissolution (If Necessary): If solid particles remain, employ the following methods sequentially:

    • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes[10][11]. This increases molecular motion and can overcome the activation energy of dissolution. Caution: Do not heat above 50°C, as this may risk compound degradation[12].

    • Sonication: Following warming, place the vial in a bath sonicator for 15-30 minutes[1][10]. The high-frequency sound waves create micro-cavitations that physically break apart solid aggregates, facilitating dissolution.

  • Final Inspection: Once the process is complete, hold the vial against a light source to visually confirm that the solution is clear, homogenous, and free of any particulate matter or precipitates.

  • Aliquoting for Storage: To prevent repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in sterile, tightly-sealed polypropylene tubes[13][14].

  • Long-Term Storage: Store the aliquots at -80°C for long-term stability (recommended for 6+ months) or at -20°C for short-term use (up to 1 month)[13][14].

Diagram 1: Stock Solution Preparation Workflow This diagram illustrates the sequential steps for the reliable preparation of a stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex inspect1 4. Visually Inspect vortex->inspect1 assist 5. Gentle Warming (37°C) &/or Sonication inspect1->assist Particulates Remain inspect2 6. Final Inspection inspect1->inspect2 Clear Solution assist->inspect2 inspect2->vortex Precipitate Forms aliquot 7. Aliquot into Single-Use Tubes inspect2->aliquot Solution OK store 8. Store at -80°C aliquot->store

Caption: Workflow for dissolving 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea in DMSO.

Data Summary & Best Practices

This table summarizes the critical parameters for handling this compound and DMSO.

ParameterRecommendationRationale & References
DMSO Grade Anhydrous, ≥99.9% PurityMinimizes water contamination which reduces solubility and can cause degradation.[1]
Typical Stock Concentration 10 - 20 mMProvides a concentrated stock for serial dilutions while often remaining below the saturation point.[5][15]
Assisted Dissolution Warming (37°C), SonicationIncreases kinetic energy and breaks up aggregates to facilitate complete dissolution.[1][10][11][12]
Final Assay DMSO Conc. < 0.5% (ideal), max 1-2%High concentrations of DMSO can be cytotoxic or interfere with assay components.[12][13][14][16]
Short-Term Storage -20°C (≤ 1 month)Suitable for active projects to slow degradation pathways.[13]
Long-Term Storage -80°C (≥ 6 months)Gold standard for preserving compound integrity by significantly reducing molecular motion.[13][14]
Handling Aliquot into single-use tubesPrevents repeated freeze-thaw cycles and moisture introduction to the parent stock solution.[3][4][13]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This decision tree provides a logical path to resolving common problems.

Diagram 2: Troubleshooting Guide A logical guide for addressing common dissolution and precipitation problems.

G start Problem Encountered p1 Compound won't fully dissolve in DMSO start->p1 p2 Compound precipitates when diluting into aqueous buffer start->p2 s1_1 Did you use anhydrous DMSO from a fresh bottle? p1->s1_1 s2_1 Perform stepwise dilutions. (e.g., 1:10 in DMSO, then 1:100 in buffer) p2->s2_1 s1_2 Apply gentle heat (37°C) for 10-15 min s1_1->s1_2 Yes s1_5 Use fresh, anhydrous DMSO and restart protocol. s1_1->s1_5 No s1_3 Sonicate for 15-30 min s1_2->s1_3 s1_4 Solution is likely supersaturated. Consider making a lower concentration stock. s1_3->s1_4 s2_2 Add DMSO stock slowly to vortexing aqueous buffer s2_1->s2_2 s2_3 Warm the aqueous buffer to 37°C before adding stock s2_2->s2_3 s2_4 Consider adding a surfactant (e.g., Tween-80) to the final assay medium s2_3->s2_4

Caption: A decision tree for resolving common solubilization challenges.

Conclusion

The biological activity of a compound is directly dependent on its concentration in solution. An incomplete or precipitated solution leads to inaccurate dosing and unreliable data. By understanding the chemical properties of both 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea and DMSO, and by adhering to this validated protocol, researchers can establish a consistent and reproducible foundation for their experiments, thereby enhancing the quality and trustworthiness of their scientific findings.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, J., O'Hagan, P., & Sorensen, B. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]

  • ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, May 17). SAFETY DATA SHEET: Urea. Retrieved from [Link]

  • ResearchGate. (2025, October 15). How to dissolve and use JB3-22?. Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea is a synthetic aryl urea compound of interest in drug discovery and chemical biology. The urea functional group is a key pharmacophore in numerous bioactive molecules, known for its ability to form stable hydrogen bonds with protein targets, thereby influencing biological activity.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of this compound, ensuring experimental reproducibility and integrity.

Due to the limited availability of specific physicochemical data for 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea, the following protocols are based on the general properties of aryl urea compounds and data from structurally similar molecules. It is strongly recommended that researchers perform small-scale solubility and stability tests before preparing large-volume stock solutions.

Compound Information and Safety Precautions

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of the compound and its solutions in accordance with local institutional and governmental regulations.

Physicochemical Properties (Predicted and Inferred):

The following table summarizes the predicted and inferred properties of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea based on its chemical structure and data from analogous compounds.

PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₁₅H₁₂ClN₃ODerived from chemical structure
Molecular Weight 285.73 g/mol Calculated from molecular formula
Appearance Likely a white to off-white solidBased on similar aryl urea compounds[3]
Solubility Insoluble in water, soluble in organic solvents like DMSO and ethanol.Based on the properties of 1-(4-chlorophenyl)urea[2] and general solubility of aryl ureas.
Stability Stable under normal laboratory conditions. May be susceptible to hydrolysis under strong acidic or basic conditions and at elevated temperatures.General stability of urea compounds.

Preparation of Stock Solutions

The choice of solvent is critical for ensuring the compound is fully dissolved and remains stable. For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for aryl urea compounds due to its high solubilizing power for a wide range of organic molecules.

Recommended Solvents and Solubility Testing

A preliminary solubility test is crucial. Start with a small amount of the compound (e.g., 1-5 mg) and test its solubility in the following solvents:

  • Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)

  • Alternative Solvents: Ethanol, Methanol, N,N-Dimethylformamide (DMF)

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the calculations accordingly for different desired concentrations.

Materials:

  • 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea solid

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required mass:

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 285.73 g/mol * 1000 mg/g = 2.8573 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.86 mg of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea using a calibrated analytical balance. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.

    • Add the calculated volume of DMSO to achieve the desired concentration. For the example above, if exactly 2.86 mg was weighed, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can also be applied, but prolonged heating should be avoided to prevent degradation.

  • Final Check and Storage:

    • Once the compound is fully dissolved, ensure the solution is clear and homogenous.

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the integrity and activity of the stock solution over time.

Storage Recommendations:

ConditionDurationRationale
Short-term (≤ 1 week) 4°CTo minimize freeze-thaw cycles for frequent use.
Long-term (> 1 week) -20°C or -80°CTo ensure long-term stability and prevent degradation.

Best Practices for Storage:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Light Protection: Store stock solutions in amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.

  • Moisture Prevention: Use vials with tight-fitting caps to prevent the absorption of atmospheric moisture, which can compromise the stability of the compound and the DMSO solvent.

Application in Biological Assays

When preparing working solutions for cell-based or biochemical assays, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity or assay interference.

General Guidelines for Dilution:

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium.

  • Solvent Concentration: The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts.

  • Control Groups: Always include a vehicle control group in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the experimental groups.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound precipitates upon dilution in aqueous buffer. The compound has low aqueous solubility.- Increase the final concentration of a co-solvent (if permissible in the assay).- Prepare a more dilute stock solution.- Vigorously vortex the working solution immediately before adding it to the assay.
Stock solution appears cloudy or has visible precipitate after storage. The compound has come out of solution due to temperature changes or solvent evaporation.- Warm the vial to room temperature or 37°C and vortex or sonicate to redissolve.- If precipitation persists, the solution may be supersaturated; consider preparing a more dilute stock.
Inconsistent experimental results. Degradation of the compound in the stock solution.- Prepare a fresh stock solution.- Avoid repeated freeze-thaw cycles by using aliquots.- Protect the stock solution from light.

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for Stock Solution Preparation A Calculate Required Mass B Weigh Compound A->B C Add Solvent (DMSO) B->C D Vortex/Sonicate to Dissolve C->D E Visually Inspect for Clarity D->E E->D If Particulates Remain F Aliquot into Vials E->F If Clear G Store at -20°C or -80°C F->G G Hypothesized Kinase Inhibition by Aryl Urea cluster_0 Inhibition cluster_1 Normal Kinase Activity A Aryl Urea Compound B Protein Kinase A->B Binds to Active Site D Substrate B->D Phosphorylates C ATP C->B Binds to Active Site E Phosphorylated Substrate D->E Becomes

Caption: A diagram showing the potential mechanism of action where an aryl urea compound inhibits a protein kinase.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • 1-(4-chlorophenyl)urea. ChemBK. [Link]

  • 4-Chlorophenylurea | C7H7ClN2O | CID 8796. PubChem - NIH. [Link]

Sources

IC50 determination of indole urea inhibitors in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision IC50 Determination of Indole Urea Inhibitors in Cancer Cell Lines

Abstract & Scope

Indole urea derivatives represent a privileged scaffold in oncology drug discovery, particularly as Type II kinase inhibitors (e.g., targeting VEGFR, Raf, Kit) and tubulin polymerization inhibitors. The urea moiety functions as a critical hydrogen-bond donor/acceptor "linker," while the indole core anchors the molecule in hydrophobic pockets. However, the high lipophilicity of these compounds presents unique challenges in in vitro assays, including compound precipitation, non-specific plastic binding, and solvent toxicity.

This guide provides a field-proven workflow for determining the half-maximal inhibitory concentration (


) of indole urea inhibitors. It moves beyond standard textbook protocols to address the specific physicochemical properties of this chemical class.

Scientific Background: The Indole Urea Mechanism

To design a valid assay, one must understand the binding mode. Indole ureas typically function as Type II Kinase Inhibitors . They bind to the inactive conformation (DFG-out) of the kinase.[1]

  • Indole Head: Occupies the adenine-binding pocket (hydrophobic).

  • Urea Linker: Forms bidentate hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif).

  • Tail: Extends into the allosteric hydrophobic pocket.

Figure 1: Mechanism of Action (Type II Inhibition)

IndoleUreaMechanism Compound Indole Urea Inhibitor Binding Urea H-Bonding (Glu/Asp Residues) Compound->Binding Specific Affinity KinaseActive Kinase (Active DFG-in) KinaseInactive Kinase (Inactive DFG-out) KinaseActive->KinaseInactive Conformational Shift KinaseInactive->Binding Target Site Blockade ATP Blockade & Signal Termination Binding->Blockade Apoptosis Apoptosis/Cytostasis Blockade->Apoptosis

Caption: Schematic of Indole Urea binding stabilizing the inactive DFG-out kinase conformation, preventing ATP phosphorylation and downstream signaling.

Critical Pre-Assay Optimization

Warning: The most common failure mode for indole ureas is precipitation in aqueous media before reaching the cell.

Compound Management (Solubility)

Indole ureas are often poorly soluble in water.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM or 20 mM. Vortex vigorously. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down" Method):

    • Incorrect: Adding 100% DMSO stock directly to media (causes "crashing out").

    • Correct: Perform serial dilutions in 100% DMSO first. Then, transfer these DMSO steps into the culture media to ensure the final DMSO concentration is constant (e.g., 0.5%) across all wells.

Cell Line Selection & Seeding

Kinase inhibitors are often cytostatic (stopping growth) rather than cytotoxic (killing immediately). Seeding density is critical to avoid "contact inhibition" masking the drug effect.

Cell LineTissue OriginRecommended Seeding (96-well)Doubling Time
MCF-7 Breast3,000 - 5,000 cells/well~38h
A549 Lung2,000 - 4,000 cells/well~22h
HCT116 Colon1,500 - 3,000 cells/well~18h

Detailed Experimental Protocol

Method: MTT Assay (Standard) / CellTiter-Glo (High Sensitivity Option) Duration: 72–96 Hours

Phase 1: Plate Preparation (Day 0)
  • Harvest Cells: Trypsinize cells in exponential growth phase (70-80% confluence).

  • Count: Use Trypan Blue exclusion to ensure >95% viability.

  • Seed: Dispense 100 µL of cell suspension per well into a clear flat-bottom 96-well plate.

    • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS (no cells). Evaporation in these wells causes data skewing.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • DMSO Serial Dilution: In a separate V-bottom plate, prepare 8-point serial dilutions (e.g., 1:3 dilution) in 100% DMSO.

    • Start: 10 mM → End: ~3 µM.

  • Media Dilution: Transfer 2 µL of the DMSO dilution into 398 µL of warm culture media (1:200 dilution).

    • Result: Final DMSO concentration is 0.5%.

  • Treatment: Aspirate old media from the cell plate. Add 100 µL of the drug-containing media to triplicate wells.

    • Controls:

      • Vehicle Control: Media + 0.5% DMSO (0% Inhibition).

      • Positive Control: Staurosporine or Sorafenib (known killer).

      • Blank: Media only (no cells).

Phase 3: Readout (Day 4 - 72h exposure)

Option A: MTT Assay (Colorimetric)

  • Prepare MTT solution (5 mg/mL in PBS).

  • Add 10 µL MTT to each well (final 0.5 mg/mL).

  • Incubate 3–4 hours at 37°C. (Look for purple formazan crystals).

  • Carefully aspirate media (do not dislodge crystals).

  • Add 100 µL DMSO to solubilize crystals. Shake plate for 10 mins.

  • Read Absorbance at 570 nm (Reference: 630 nm).

Option B: CellTiter-Glo (Luminescence - Recommended for Kinase Inhibitors)

  • Equilibrate plate to Room Temp (RT) for 30 mins.

  • Add 100 µL CellTiter-Glo reagent.

  • Shake 2 mins; Incubate 10 mins (dark).

  • Read Luminescence (Integration: 0.5–1 sec).

Figure 2: Experimental Workflow

AssayWorkflow cluster_0 Day 0: Setup cluster_1 Day 1: Treatment cluster_2 Day 4: Readout Harvest Harvest Cells (Exp Phase) Seed Seed 96-well (PBS Edge Barrier) Harvest->Seed Treat Apply to Cells (Triplicates) Seed->Treat 24h Attach Dilution DMSO Serial Dilution (100%) MediaPrep Dilute in Media (Final 0.5% DMSO) Dilution->MediaPrep MediaPrep->Treat MTT Add MTT/CTG Incubate 4h Treat->MTT 72h Incubate Read Measure OD570 or Lum MTT->Read

Caption: Step-by-step workflow ensuring DMSO consistency and proper cell attachment.

Data Analysis & Validation

Do not use linear regression. Biological dose-response curves are sigmoidal.[2]

Calculation (4-Parameter Logistic Regression)

Use software (GraphPad Prism, SigmaPlot) to fit the equation:



  • X: Log of concentration.

  • Y: Normalized response (% Viability).

  • Top: Usually constrained to 100% (Vehicle Control).

  • Bottom: Usually constrained to 0% (or determined by positive control).

Assay Validation (Z-Factor)

To ensure your assay is robust enough for publication, calculate the Z-factor using your controls:



  • 
    : Standard Deviation, 
    
    
    
    : Mean. (
    
    
    =positive control,
    
    
    =negative/vehicle control).
  • Target: Z > 0.5 is excellent. Z < 0 indicates the assay is invalid (too much noise).

Troubleshooting Indole Ureas

IssueProbable CauseSolution
Flat Curve (No inhibition) Compound precipitationCheck wells under microscope. If crystals are visible, lower max concentration or improve DMSO intermediate step.
High Background (MTT) Indole reductionSome indoles can chemically reduce MTT without cells. Test: Incubate media + compound + MTT (no cells). If purple, switch to CellTiter-Glo.
"Smile" Effect EvaporationDo not use the outer 36 wells of the plate for data. Fill them with PBS.[3]
Variable Replicates Pipetting error / MixingIndole ureas are sticky (lipophilic). Pre-wet pipette tips and mix thoroughly during serial dilution.

References

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Liao, Y., et al. (2015). Design and synthesis of novel indole-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (Context for Indole-Urea anticancer mechanisms).[4] Link

  • Dumas, J., et al. (2000). Discovery of a new class of potent, selective, and orally active urea-based inhibitors of Raf kinase. Bioorganic & Medicinal Chemistry Letters. (Foundational work on Urea-Kinase binding). Link

  • GraphPad Guide. (2025). Fitting Dose-Response Curves. GraphPad Statistics Guide. Link

Sources

Application Note: In Vivo Administration Routes for Hydrophobic Urea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrophobic urea compounds, particularly N,N'-diarylureas (e.g., Sorafenib, Regorafenib), represent a privileged scaffold in medicinal chemistry, often exhibiting potent kinase inhibitory activity. However, their physicochemical profile—characterized by high lipophilicity (LogP > 3) and strong intermolecular hydrogen bonding (high crystal lattice energy)—renders them poorly soluble in aqueous media. This guide provides field-proven protocols for solubilizing and administering these compounds in murine models. It moves beyond generic "DMSO dissolution" to offer stable, biologically compatible vehicle systems for Oral (PO), Intraperitoneal (IP), and Intravenous (IV) administration.

Part 1: The Physicochemical Challenge

Why are Urea Compounds so difficult to formulate? Unlike simple lipophilic molecules, urea derivatives possess a dual challenge:

  • Hydrophobicity: High LogP values require non-polar solvents.

  • Lattice Energy: The urea linkage (-NH-CO-NH-) acts as a double hydrogen bond donor and acceptor. In the solid state, these molecules form tight, brick-like crystal lattices that resist dissolution even in organic solvents.

Implication for In Vivo Work: Simple dissolution in DMSO often leads to "crash-out" (precipitation) immediately upon contact with aqueous physiological fluids (peritoneal fluid or blood), causing local toxicity, erratic bioavailability, and embolism risks.

Part 2: Formulation Decision Tree & Strategy

The following logic flow dictates the vehicle choice based on the required route and compound concentration.

FormulationStrategy Start Hydrophobic Urea Compound Route Select Administration Route Start->Route PO Oral Gavage (PO) (Preferred for efficacy studies) Route->PO IP Intraperitoneal (IP) / Subcutaneous (SC) (Short-term PK/PD) Route->IP IV Intravenous (IV) (Absolute Bioavailability) Route->IV SolubilityCheck Is solubility > 5 mg/mL in Ethanol/Cremophor? PO->SolubilityCheck Soln Solution Formulation (Cremophor EL/Ethanol/Water) SolubilityCheck->Soln Yes Susp Suspension Formulation (Methylcellulose/Tween 80) SolubilityCheck->Susp No (High Dose) Warning CRITICAL: Check for Precipitation upon dilution! Soln->Warning CoSolvent Co-Solvent System (DMSO/PEG400/Saline) IP->CoSolvent CoSolvent->Warning Nano Nanosuspension or Cyclodextrin Complex IV->Nano

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility threshold.

Part 3: Detailed Experimental Protocols

Protocol A: Oral Gavage (PO) – The "Cremophor" Standard

Best for: Efficacy studies, mimicking clinical oral administration. Reference Standard: This vehicle is modeled after the clinical formulation of Sorafenib (Nexavar).

Reagents:

  • Cremophor EL (Kolliphor EL) [Sigma C5135]

  • Ethanol (Absolute, 200 proof)

  • Sterile Water for Injection[1]

Procedure:

  • Preparation of 4X Stock Solution:

    • Weigh the required amount of urea compound (e.g., 10 mg for a final 2.5 mg dose).

    • Add Cremophor EL and Ethanol in a 50:50 (v/v) ratio.

    • Critical Step: The urea compound will likely not dissolve at room temperature. Heat the mixture to 60°C in a water bath with vortexing every 2 minutes.

    • Continue until a clear, yellow viscous solution is obtained (approx. 15-20 mins).

    • Storage: This 4X stock is stable at room temperature for 24-48 hours (protect from light).

  • Final Dilution (Just prior to dosing):

    • Dilute the 4X stock 1:4 with warm (37°C) Sterile Water.

    • Order of Addition: Add water slowly to the oil/ethanol mix while vortexing.

    • Final Composition: 12.5% Cremophor EL / 12.5% Ethanol / 75% Water.

Validation:

  • Inspect for "flocculation" (white flakes).[2] If precipitation occurs within 1 hour, the compound load is too high. Reduce concentration or switch to Protocol B.

Protocol B: Oral Suspension (High Dose)

Best for: Toxicology studies or compounds with extremely low solubility (<1 mg/mL).

Reagents:

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

Procedure:

  • Prepare Vehicle: 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in sterile water. Stir overnight at 4°C to hydrate the polymer.

  • Weigh micronized compound powder.

  • Add a small volume of vehicle and triturate (grind) in a mortar/pestle to form a smooth paste.

  • Gradually add the remaining vehicle to reach final volume.

  • Sonication: Sonicate for 20 minutes (water bath) to disperse aggregates.

Protocol C: Intraperitoneal (IP) Co-Solvent System

Best for: Pharmacokinetic (PK) screening. Avoids first-pass metabolism variability.

Reagents:

  • DMSO (Hybri-Max grade)

  • PEG400 (Polyethylene glycol 400)[3][4]

  • PBS or Saline (0.9%)

The "10/40/50" Rule: This is the gold standard for hydrophobic small molecules in mice.

Procedure:

  • Dissolve compound completely in 100% DMSO . (Concentration should be 10x the final target).

  • Add PEG400 (40% of final volume) to the DMSO solution. Vortex well. Note: The solution will warm up slightly.

  • Slowly add PBS (50% of final volume) while vortexing.

    • Caution: Adding PBS too fast can shock the compound out of solution.

  • Final Composition: 10% DMSO / 40% PEG400 / 50% PBS.

Toxicity Limits (Mouse):

  • Max Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Max DMSO: 10-15% is the upper limit for repeated IP dosing to avoid peritonitis.

Part 4: Data Summary & Toxicity Limits

Table 1: Vehicle Tolerability and Specifications (Mouse)

ComponentRouteMax Recommended %Max Dose/VolToxicity Signs to Monitor
DMSO IP10-20%5 mL/kgLocal irritation, peritonitis, weight loss.
DMSO PO10%10 mL/kgGI distress, taste aversion.
Cremophor EL PO12.5%10 mL/kgAnaphylactoid reactions (rare in PO, common in IV).
PEG400 IP/IV40-50%5 mL/kgNephrotoxicity (chronic use), hemolysis (IV).
Tween 80 IP5%5 mL/kgHistamine release.

Part 5: Troubleshooting & Self-Validating Controls

To ensure scientific integrity, every experiment must include the following controls:

  • The "Mock" Group:

    • Administer the Vehicle ONLY (no drug) to a control group (n=3).

    • Why? Vehicles like DMSO and Cremophor can induce liver enzyme expression (CYP450) or inflammation, confounding your readout.

  • The "Bench-Top" Stability Test:

    • Before injecting, prepare a dummy aliquot of your formulation.

    • Let it sit at 37°C for 2 hours.

    • Pass Criteria: Solution remains clear (or suspension remains dispersible). If crystals form, the data from that day is invalid.

  • The "Dilution" Shock Test (For IV/IP):

    • Add 10 µL of your formulation to 1 mL of warm Fetal Bovine Serum (FBS).

    • Observe under a microscope.

    • Fail Criteria: Formation of large crystals (>10 µm). These will cause embolisms in the mouse lung capillaries.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases. Cancer Research, 64(19), 7099–7109. Link

    • Key Protocol Source: Establishes the Cremophor/Ethanol/W
  • Montaguti, P., et al. (1994). Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains.[3][4] Arzneimittelforschung, 44(4), 566-570. Link

    • Key Data Source: Defines LD50 and safety limits for DMSO and PEG400 in mice.
  • Schmieder, R., et al. (2014). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(6), 1487–1496. Link

    • Key Protocol Source: Validation of diarylurea administr
  • Li, P., & Zhao, L. (2016). Solubilization of Hydrophobic Drugs by Self-Assembling Peptides and Amino Acids.[5][6] Journal of Controlled Release, 238, 40-52. Link

    • Context: Discusses alternative solubilization str

Sources

Application Note: Crystallization of Indole-Urea Protein Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for structural biologists and medicinal chemists. It synthesizes established protocols for kinase-inhibitor co-crystallization with specific adaptations for the hydrophobic and hydrogen-bonding nature of indole-urea scaffolds.[1]

Introduction: The Indole-Urea Scaffold in Structural Biology

Indole-urea derivatives represent a privileged scaffold in drug discovery, particularly for kinase inhibition (e.g., p38 MAP kinase, Chk1, VEGFR). The structural logic of this class is bipartite:

  • The Indole Moiety: Provides hydrophobic bulk to occupy deep lipophilic pockets (often the ATP-binding site or adjacent allosteric pockets).

  • The Urea Linker: Acts as a directional hydrogen bond donor/acceptor motif. In many kinase structures (e.g., p38

    
    ), the urea moiety forms a critical "DFG-out" stabilizing network, often hydrogen bonding with the conserved glutamate (αC-helix) and aspartate (DFG motif).
    

The Challenge: While potent, indole-urea compounds are frequently hydrophobic, leading to precipitation in aqueous protein buffers. Furthermore, inducing the specific conformational changes (like the DFG-out shift) requires precise co-crystallization timing rather than simple soaking.

Pre-Crystallization Characterization (Quality Control)

Before attempting crystallization, the protein-ligand interaction must be validated to prevent wasting resources on non-complexed protein.

Protocol A: Ligand Solubilization & Thermal Shift Assay (TSA)

Objective: Determine the optimal ligand excess and validate complex stability.

  • Ligand Stock Preparation:

    • Dissolve the indole-urea solid in 100% DMSO to a concentration of 50–100 mM .

    • Note: Avoid lower stock concentrations (e.g., 10 mM) to prevent high final DMSO percentages in the crystallization drop.

  • Thermal Shift Assay (Differential Scanning Fluorimetry):

    • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl (standard kinase buffer).

    • Reaction: Mix Protein (0.1 mg/mL) + SYPRO Orange + Ligand (20 µM).

    • Control: Protein + DMSO (equivalent volume).

    • Criteria: A

      
       indicates specific binding. Indole-ureas inducing DFG-out conformations often yield 
      
      
      
      .

Core Protocol: Co-Crystallization

Co-crystallization is the preferred method for indole-ureas to allow the protein flexibility to adopt the inhibitor-bound conformation.

Step-by-Step Methodology

Materials:

  • Purified Protein (>95% purity, ~10–15 mg/mL).

  • Ligand Stock (100 mM in DMSO).[2]

  • Centrifugal filter units (e.g., Amicon Ultra).

Procedure:

  • Complex Formation (Liquid Phase):

    • Dilute the protein to ~0.5 mg/mL below its target crystallization concentration.

    • Add Ligand Stock slowly while vortexing gently.

    • Target Ratio: 1:3 to 1:5 (Protein:Ligand molar ratio).[2]

    • DMSO Limit: Ensure final DMSO concentration is < 3% (v/v) . Higher concentrations often degrade crystal diffraction quality.

  • Incubation:

    • Incubate the mixture on ice (or 4°C) for 30–60 minutes . This allows slow conformational equilibration.

  • Clarification (Critical Step):

    • Indole-ureas often form micro-precipitates. Centrifuge the complex at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a fresh tube. Do not disturb the pellet.

  • Screening:

    • Set up hanging drop or sitting drop vapor diffusion plates immediately.

    • Drop Ratio: 1:1 (1 µL Complex + 1 µL Reservoir).

Reference Conditions (Literature Derived)

The following table summarizes proven crystallization conditions for indole-urea complexes from authoritative structural studies.

Target ProteinLigand ClassPrecipitant SystemAdditivesPDB Ref
p38 MAP Kinase Diaryl urea / Indole-urea12-24% PEG 4000 or PEG 3350, 0.1M Tris pH 8.52-5 mM Trifluoroacetic acid (TFA)*[1, 4]
Chk1 Indolyl quinolinone urea1.0-1.4 M Sodium Citrate, pH 5.6-6.03% Glycerol[2, 5]
VEGFR2 Sorafenib (Urea analog)1.6 M MgSO4, 0.1 M MES pH 6.5None[3]

*Note: TFA is sometimes used to improve solubility of basic ligands but must be used with caution.

Alternative Protocol: High-Concentration Soaking

If co-crystallization fails due to precipitation, soaking apo-crystals is the fallback.

  • Grow Apo-Crystals: Use standard conditions (e.g., PEG/Ion screens).

  • Prepare Soaking Solution:

    • Reservoir solution + Ligand (0.5 – 2 mM).

    • Tip: If the ligand is insoluble in the reservoir, add 10-20% ethylene glycol or increasing PEG 400 concentration to solubilize the hydrophobic indole ring.

  • Soak Duration:

    • Fast Soak: 2–4 hours (reduces lattice damage).

    • Slow Soak: Overnight (24h) if the binding site is occluded.

  • Back-Soak (Optional): Briefly transfer crystal to cryo-protectant without ligand for 10-30 seconds to reduce solvent background, then flash cool.

Workflow Visualization

The following diagram outlines the decision matrix for crystallizing these hydrophobic complexes.

IndoleUreaWorkflow Start Purified Protein (>10 mg/mL) TSA Thermal Shift Assay (TSA) Check Delta Tm Start->TSA LigandPrep Ligand Prep (100 mM in DMSO) LigandPrep->TSA Decision Delta Tm > 2°C? TSA->Decision CoCryst Protocol 1: Co-Crystallization (Incubate 1hr, Spin, Screen) Decision->CoCryst Yes (Stable) Soaking Protocol 2: Soaking (Grow Apo -> Soak 2mM) Decision->Soaking No (Weak Binder) PrecipCheck Heavy Precipitate? CoCryst->PrecipCheck XRay X-Ray Diffraction Data Collection Soaking->XRay Optimize Optimization: 1. Reduce Ligand Ratio (1:2) 2. Add 5% PEG 400 3. Micro-seeding PrecipCheck->Optimize Yes PrecipCheck->XRay Clear Drops Optimize->CoCryst Retry

Caption: Decision matrix for optimizing indole-urea protein crystallization, prioritizing co-crystallization for stable complexes.

Troubleshooting & Optimization

Problem: Heavy Precipitation upon Ligand Addition
  • Cause: The hydrophobic indole moiety crashes out in high-salt or aqueous buffers.

  • Solution 1 (The "Dry" Method): Add the solid ligand directly to the crystallization drop (finely ground powder) rather than dissolving in DMSO first. This creates a local saturated solution without DMSO shock.

  • Solution 2 (Seeding): Use Micro-seeding .[3] Crush an apo-crystal or a poor-quality complex crystal, create a seed stock, and streak it into the new co-crystallization drops. This bypasses the nucleation energy barrier, which is often elevated by the presence of DMSO.

Problem: Low Occupancy in Electron Density
  • Cause: Ligand dissociation during cryo-protection.

  • Solution: Ensure the cryo-protectant solution contains the ligand at the same concentration as the mother liquor (or slightly higher).

References

  • Tong, L., et al. (1997). Structure of p38 mitogen-activated protein kinase complexed with a novel allosteric inhibitor.Nature Structural Biology .

  • Chen, P., et al. (2000).[4] The 1.7 Å crystal structure of human cell cycle checkpoint kinase Chk1.[5][6]Cell .[4][6][7]

  • McTigue, M., et al. (2012). Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor ion states.Protein Science .

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes: Application Note.

  • Domainex. (Case Study). Co-crystallization and Soaking Systems for Kinase Targets.[4]

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and maximize your reaction yield and purity.

The synthesis of diaryl ureas, such as 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea, is a critical process in the development of various therapeutic agents, including kinase inhibitors.[1][2] The most common and direct method for this synthesis is the reaction between an amine and an isocyanate.[3] This guide will focus on optimizing this specific pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges during the synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a frequent issue stemming from several factors. Let's break down the potential culprits and their solutions:

  • Purity of Starting Materials: The purity of both 6-aminoindole and 4-chlorophenyl isocyanate is paramount. Impurities can lead to side reactions, consuming your starting materials and complicating purification.

    • Recommendation: Always use freshly purified reagents. 6-aminoindole can be purified by recrystallization or column chromatography. Verify the purity of 4-chlorophenyl isocyanate by titration or IR spectroscopy to ensure it has not hydrolyzed.

  • Reaction Conditions: Temperature and reaction time are critical variables that require careful control.

    • Recommendation: The reaction is typically conducted at room temperature.[4] However, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, but be cautious as higher temperatures can promote side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.[5]

    • Recommendation: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred.[4] Ensure your solvent is completely dry, as any moisture will react with the isocyanate to form an unstable carbamic acid, which can decompose back to the amine or form a symmetric urea, thus reducing your yield.[6]

  • Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material and lower yields.

    • Recommendation: A slight excess (1.05-1.1 equivalents) of the 4-chlorophenyl isocyanate can be used to ensure the complete consumption of the more valuable 6-aminoindole. However, a large excess should be avoided as it can complicate purification.

Question 2: I am observing significant amounts of a major byproduct in my crude product. How can I identify and minimize it?

Answer: The most common byproduct in this reaction is the symmetric urea, 1,3-bis(4-chlorophenyl)urea, formed from the reaction of 4-chlorophenyl isocyanate with water.

  • Identification: This byproduct can be identified by its distinct TLC spot and by characterization of the isolated material using techniques like ¹H NMR and mass spectrometry.

  • Minimization Strategies:

    • Strict Anhydrous Conditions: The primary cause is moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the reaction vessel.

    • Controlled Addition: Adding the 4-chlorophenyl isocyanate solution dropwise to the solution of 6-aminoindole can help to minimize its reaction with any trace amounts of water.

Question 3: The purification of the final product is challenging, and I am losing a significant amount of product during this step. What are the best practices for purification?

Answer: Effective purification is key to obtaining a high-purity product with good recovery.

  • Initial Work-up: After the reaction is complete, the crude product often precipitates out of the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid should be washed with a non-polar solvent like hexane or ether to remove any unreacted 4-chlorophenyl isocyanate.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common choices include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective for separating the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea?

A1: The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amino group in 6-aminoindole acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group in 4-chlorophenyl isocyanate. This is followed by a proton transfer to form the final urea product.[3]

Q2: Are there any alternative, safer reagents to phosgene for synthesizing the isocyanate in-situ?

A2: Yes, while phosgene is a traditional reagent for generating isocyanates, its high toxicity is a significant concern.[7] Safer alternatives include triphosgene (a solid and therefore easier to handle phosgene equivalent) and diphosgene.[8] Other methods for in-situ isocyanate generation include the Curtius, Hofmann, or Lossen rearrangements.[7]

Q3: Can I use a base in this reaction?

A3: Generally, a base is not required for the reaction between an amine and an isocyanate.[4] In some cases, a non-nucleophilic base like triethylamine or diisopropylethylamine might be used to scavenge any acid impurities, but it is not a standard requirement for this specific synthesis.

Q4: How does temperature affect the reaction rate and yield?

A4: The reaction is typically exothermic. Running the reaction at room temperature is usually sufficient.[4] While increasing the temperature can increase the reaction rate, it can also lead to the formation of byproducts and decomposition of the product, especially at temperatures above 60-70°C.[9][10] It is crucial to monitor the reaction temperature, especially during the initial addition of the isocyanate.

Experimental Protocols

Optimized Synthesis Protocol for 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea

This protocol is designed to maximize yield and purity.

Materials:

  • 6-aminoindole

  • 4-chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexane

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 6-aminoindole (1.0 eq) in anhydrous DCM.

  • Reagent Addition: In a separate flame-dried flask, prepare a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring solution of 6-aminoindole at room temperature over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, a precipitate of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form.

  • Washing: Wash the collected solid with cold anhydrous hexane to remove any unreacted 4-chlorophenyl isocyanate.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea.

  • Drying: Dry the purified product under vacuum.

Data Summary Table
ParameterRecommended ValueRationale
Reactant Ratio (Amine:Isocyanate) 1 : 1.05A slight excess of isocyanate ensures complete consumption of the amine.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants and is aprotic and non-reactive.[5]
Temperature Room Temperature (20-25 °C)Provides a good balance between reaction rate and minimizing side reactions.[4]
Reaction Time 2-4 hours (TLC monitored)Ensures the reaction goes to completion without prolonged heating.
Purification Method Recrystallization (Ethanol) or Column ChromatographyEffective for removing impurities and obtaining a high-purity product.[11][12]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 6-aminoindole 6-Aminoindole (Nucleophile) urea_product 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea 6-aminoindole->urea_product Nucleophilic Attack 4-chlorophenyl_isocyanate 4-Chlorophenyl Isocyanate (Electrophile) 4-chlorophenyl_isocyanate->urea_product

Caption: Nucleophilic addition of 6-aminoindole to 4-chlorophenyl isocyanate.

Experimental Workflow

Experimental_Workflow A Dissolve 6-aminoindole in Anhydrous DCM B Add 4-chlorophenyl isocyanate solution dropwise A->B C Stir at Room Temperature (Monitor by TLC) B->C D Work-up: Filter or Concentrate C->D E Wash with Hexane D->E F Recrystallize from Ethanol E->F G Dry under Vacuum F->G

Caption: Step-by-step workflow for the synthesis of the target urea.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Purity Check Starting Material Purity Start->Purity Yes Byproduct Byproduct Observed? Start->Byproduct No Conditions Optimize Reaction Conditions (Temp, Time) Purity->Conditions Solvent Ensure Anhydrous Solvent Conditions->Solvent Stoichiometry Verify Reactant Stoichiometry Solvent->Stoichiometry Anhydrous Use Strict Anhydrous Techniques Byproduct->Anhydrous Yes Addition Controlled Dropwise Addition Anhydrous->Addition

Sources

Technical Support Center: Crystallization of Aryl Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Troubleshooting for Aryl Urea Recrystallization Role: Senior Application Scientist | Department: Process Chemistry & Solid State Services

Mission Statement

Welcome to the Solid State Services Technical Support Center. This guide addresses the unique challenges of recrystallizing aryl ureas (


). These molecules are notorious in process chemistry for their tendency to "oil out" (Liquid-Liquid Phase Separation), form stubborn solvates, and exhibit conformational polymorphism due to the restricted rotation of the urea linkage.

This guide is structured to move you from Solvent Selection to Troubleshooting and Polymorph Control .

Module 1: Solvent System Selection Strategy

Q: Why do standard solvent screens fail for aryl ureas? A: Aryl ureas possess a "brick-wall" hydrogen bonding motif.[1] They are often too insoluble in standard organic solvents (toluene, ether) but too soluble in strong H-bond acceptors (DMSO, DMF) to crystallize effectively.[1]

The "Goldilocks" Zone: You must select a solvent that competes moderately with the urea's intermolecular hydrogen bonds.

  • Too Weak (Toluene, Hexane): The solvent cannot break the crystal lattice; the compound remains undissolved.

  • Too Strong (DMSO, DMF, NMP): The solvent binds too tightly to the urea protons, preventing re-association into a crystal lattice, leading to low yields or solvates.

  • Just Right (Alcohols, THF, EtOAc): These solvents have both donor and acceptor capabilities (or moderate polarity) that allow dissolution at high temperatures but facilitate lattice formation upon cooling.

Technical Recommendation: The Solvent Hierarchy
Solvent ClassExamplesSuitabilityMechanistic Insight
Class A (Primary) Ethanol, Methanol, 2-Propanol ⭐⭐⭐⭐⭐Protic nature mimics urea H-bonding.[1] Best for cooling crystallization.[1][2]
Class B (Modifiers) THF, Ethyl Acetate, Acetone ⭐⭐⭐⭐Good for "Anti-Solvent" methods. Acetone often yields specific polymorphs.
Class C (Solubilizers) DMSO, DMF, DMAc ⭐⭐Use with caution. High risk of forming stable solvates. Hard to dry.
Class D (Anti-Solvents) Water, Heptane, Toluene ⭐⭐⭐Use to drive yield, but rapid addition causes oiling out.

Protocol: The "Dropwise Saturation" Screen

  • Place 100 mg of aryl urea in a vial.

  • Add Methanol or Ethanol dropwise at reflux (

    
    ) until dissolved.
    
  • If

    
     mL is required (solubility 
    
    
    
    mg/mL), switch to THF or Acetone .
  • Once dissolved, cool slowly to RT. If no crystals form, add Water (if using alcohol/acetone) or Heptane (if using THF/EtOAc) dropwise until persistent turbidity is observed.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separated as a sticky oil/gum instead of crystals. What happened? A: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the Metastable Zone Width (MSZW) is too narrow or the solution temperature enters a region where the "oiled" phase is more stable than the crystalline phase. This is extremely common in ureas because impurities significantly depress the melting point of the solid, often below the boiling point of the solvent.

The Fix: Seeded Cooling Crystallization Do not simply cool the oil further; this usually results in an amorphous glass. You must bypass the "oil" phase boundary using a seed.

Step-by-Step Remediation Protocol:

  • Re-dissolve: Heat the mixture until the oil layer fully re-dissolves into the bulk solvent (add a small amount of "good" solvent if necessary).

  • Establish Metastability: Cool the clear solution just above the temperature where oiling previously occurred.

  • The Critical Step (Seeding): Add 0.1 - 1.0 wt% of pure seed crystals.

    • Note: If you have no seeds, withdraw 1 mL of solution, scratch the vial vigorously with a glass rod on dry ice to induce crude nucleation, and use that as seed.

  • Isothermal Hold: Hold the temperature constant for 30–60 minutes. Allow the seeds to grow. This depletes supersaturation, preventing the concentration from reaching the "oiling out" limit.

  • Slow Cooling: Cool at a rate of

    
    .
    

OilingOutFix cluster_loop If oil reforms during cooling: Start Problem: Product Oils Out Redissolve 1. Re-heat to Single Phase (Add solubilizer if needed) Start->Redissolve CoolToGap 2. Cool to T > T_oil (Just above oiling temp) Redissolve->CoolToGap Seed 3. ADD SEEDS (Critical Step) CoolToGap->Seed Hold 4. Isothermal Hold (1 hr) Allow crystal growth Seed->Hold SlowCool 5. Slow Cool (0.2°C/min) Hold->SlowCool SlowCool->Redissolve Retry with more solvent Success Crystalline Product SlowCool->Success

Figure 1: Workflow for remediating oiling out (LLPS) in aryl urea crystallization.

Module 3: Polymorphism & Solvate Control

Q: Why did my melting point change after drying? A: Aryl ureas are prone to Conformational Polymorphism . The urea linkage (


) has restricted rotation.[1] Molecules can crystallize in syn-syn or syn-anti conformations depending on the solvent environment.[1]
  • The DMSO Trap: Crystallizing from DMSO often traps the solvent in the lattice (solvate formation) or locks the urea in a specific conformation that rearranges upon heating/drying, changing the melting point.

  • The "Disappearing Polymorph": A metastable form may crystallize kinetically (fast cooling) but convert to a stable form over time or in the presence of a specific solvent (e.g., Ethanol often favors the thermodynamic stable form).[3]

Diagnostic Check: If your DSC (Differential Scanning Calorimetry) shows a broad endotherm followed by a sharp exotherm and a second endotherm, you are seeing a polymorphic transition during melting.

Recommendation: Always perform a final "slurry" in a non-solvating solvent (e.g., Ethanol or Isopropanol) for 24 hours at room temperature. This allows the system to reach its thermodynamic stability minimum and removes trapped lattice solvent.

Module 4: Chemical Stability Warning

Q: I see increasing aniline impurities during recrystallization. A: Aryl ureas are thermally unstable. At temperatures


, especially in the presence of alcohols, they can undergo transamidation  or dissociate back into isocyanates and anilines.
  • Rule: Avoid boiling high-boiling solvents (DMSO, DMF, Toluene) for extended periods.[1]

  • Limit: Keep bath temperatures

    
    . If the compound requires higher temperatures to dissolve, use a stronger solvent (THF) rather than more heat.
    
References
  • Solvent Influence on Urea Conformation

    • Title: Molecular Self-Assembly: Solvent Guests Tune the Conformation of a Series of 2,6-Bis(2-anilinoethynyl)pyridine-Based Ureas.[1][4]

    • Source: Crystal Growth & Design (ACS Public
    • URL:[Link]

  • Polymorphism Control

    • Title: Strategy for control of crystallization of polymorphs.[5][6][7]

    • Source: CrystEngComm (Royal Society of Chemistry).
    • URL:[Link]

  • General Solubility Data (1,3-Diphenylurea)

    • Title: 1,3-Diphenylurea - Substance Information.[1][8][9]

    • Source: National Institutes of Health (PubChem).[8]

    • URL:[Link]

  • Troubleshooting Oiling Out

    • Title: Troubleshooting Crystallization - Oiling Out.[1][10][11][12]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

Sources

Validation & Comparative

Selectivity Profile of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea Against Kinase Panels

[1]

Executive Summary: The Pharmacophore

1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea functions as a classic Type II kinase inhibitor . It targets the inactive "DFG-out" conformation of protein kinases, utilizing the urea moiety to form hydrogen bonds with the conserved glutamate (αC-helix) and aspartate (DFG motif) residues in the kinase activation loop.

  • Primary Mechanism: ATP-competitive inhibition (Type II).

  • Core Targets: VEGFR2 (KDR), PDGFR

    
    , c-Kit, and p38 MAPK.
    
  • Structural Significance: The 6-position attachment on the indole ring mimics the geometry found in oxindole inhibitors (e.g., Sunitinib analogs), optimizing the orientation of the urea linker towards the hydrophobic back pocket.

Kinase Selectivity Profile

The selectivity of this scaffold is driven by the hydrophobic "cap" (4-chlorophenyl) and the hinge-binding motif (indole). Below is the extrapolated selectivity profile based on SAR data for 6-ureido-indole and indolinone derivatives.

Primary Targets (High Affinity)
Target KinaseInteraction TypePredicted IC

Range
Physiological Impact
VEGFR2 (KDR) Type II Binding10 - 100 nMInhibition of angiogenesis and endothelial cell proliferation.
PDGFR

Type II Binding10 - 100 nMDisruption of pericyte recruitment and stromal signaling.
c-Kit Type II Binding50 - 200 nMInhibition of mast cell proliferation and GIST tumor growth.
FLT3 Type II Binding50 - 200 nMBlockade of hematopoietic progenitor cell proliferation.
Off-Target Liability (Moderate Affinity)
Target KinaseInteraction TypePredicted IC

Range
Potential Side Effects
p38 MAPK Type II Binding100 - 500 nMAnti-inflammatory effects; potential cytokine suppression.
Raf-1 (c-Raf) Type II Binding200 - 1000 nMInterference with MAPK pathway; paradoxical activation possible.
CSF1R (Fms) Type II Binding100 - 500 nMMacrophage regulation.
Selectivity Comparative Analysis

Unlike Type I inhibitors (e.g., Dasatinib) which bind the active conformation and are often promiscuous across the Src/Abl families, 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea exhibits a "selectivity filter" determined by the size of the hydrophobic back pocket (the "gatekeeper" residue).

  • Vs. Sorafenib: Lacks the pyridine-carboxamide moiety; likely lower potency against Raf but retained activity against VEGFR/PDGFR.

  • Vs. Sunitinib: Lacks the pyrrole-methylene group; likely reduced hinge-binding affinity but similar back-pocket occupancy.

Mechanism of Action & Signaling Pathways

The compound exerts its effect by stabilizing the inactive conformation of RTKs, effectively shutting down downstream signaling cascades such as RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT/mTOR (survival).

Pathway Visualization

The following diagram illustrates the blockade of VEGF and PDGF signaling by the inhibitor.

SignalingPathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytoplasmCytoplasmLigandVEGF / PDGFRTKVEGFR2 / PDGFR(Inactive DFG-out)Ligand->RTKBinding blockedby conformational lockPI3KPI3KRTK->PI3KXRASRASRTK->RASXInhibitor1-(4-chlorophenyl)-3-(1H-indol-6-yl)ureaInhibitor->RTKStabilizes Inactive StateAKTAKTPI3K->AKTEffectAngiogenesis &ProliferationAKT->EffectRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->Effect

Caption: Mechanism of Type II inhibition. The urea derivative stabilizes the DFG-out conformation of VEGFR/PDGFR, preventing ATP binding and downstream signal transduction.

Experimental Protocols for Validation

To empirically verify the selectivity profile of this compound, the following protocols are recommended. These workflows ensure data integrity and reproducibility.

A. Kinase Binding Assay (Competition Binding)

Objective: Determine the

  • Preparation:

    • Prepare 10 mM stock of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea in 100% DMSO.

    • Dilute to 100X final screening concentration (e.g., 10 µM) in 1X Kinase Buffer.

  • Affinity Matrix Setup:

    • Use streptavidin-coated magnetic beads loaded with biotinylated kinase ligands (active site probes).

    • Incubate DNA-tagged kinases (T7 phage strains) with the beads in the presence or absence of the inhibitor.

  • Competition & Elution:

    • Incubate for 1 hour at room temperature.

    • Wash beads 3x with 1X KB (Kinase Buffer) to remove unbound protein.

    • Elute bound kinase using qPCR detection buffer.

  • Quantification:

    • Perform qPCR to quantify the amount of kinase remaining on the beads.

    • Calculate Percent of Control (PoC) :

      
      .
      
    • Generate Selectivity Score (S-score) :

      
      .
      
B. Cellular Selectivity (Ba/F3 Panel)

Objective: Assess functional selectivity using IL-3 dependent Ba/F3 cells transformed with specific oncogenic kinases (e.g., Tel-VEGFR2, Tel-PDGFR).

  • Cell Culture:

    • Maintain parental Ba/F3 cells in RPMI-1640 + 10% FBS + IL-3 (10 ng/mL).

    • Maintain transformed lines (e.g., Ba/F3-KDR) in RPMI-1640 + 10% FBS (IL-3 independent).

  • Treatment:

    • Seed cells at 5,000 cells/well in 384-well plates.

    • Add inhibitor in a 9-point dilution series (e.g., 10 µM to 1 nM).

    • Incubate for 72 hours at 37°C, 5% CO

      
      .
      
  • Viability Readout:

    • Add CellTiter-Glo (ATP quantification reagent).

    • Measure luminescence.

    • Calculate IC

      
       using non-linear regression (GraphPad Prism).
      
  • Selectivity Index:

    • Compare IC

      
       (Target) vs. IC
      
      
      (Parental + IL-3). A ratio > 10 indicates good cellular selectivity (low cytotoxicity).

Workflow Visualization

ExperimentalWorkflowcluster_biochemBiochemical Screen (KINOMEscan)cluster_cellCellular Screen (Ba/F3)CompoundCompound Stock(10 mM DMSO)BindingCompetition Binding(Phage Display)Compound->BindingSeedingSeed TransformedBa/F3 CellsCompound->SeedingqPCRqPCR DetectionBinding->qPCRKdKd DeterminationqPCR->KdViabilityCellTiter-GloReadoutSeeding->ViabilityIC50IC50 DeterminationViability->IC50

Caption: Parallel validation workflow. Biochemical assays determine binding affinity (Kd), while cellular assays confirm functional inhibition (IC50) and off-target cytotoxicity.

References

  • Design and Synthesis of Urea-Based Kinase Inhibitors.

    • Source: Journal of Medicinal Chemistry
    • Context: Discusses the SAR of the N-phenyl-N'-indolylurea scaffold and its Type II binding mode.
    • URL:[Link]

  • Structural Insights into the Type II Inhibition of VEGFR2.

    • Source: N
    • Context: Details the DFG-out conformation stabilized by urea deriv
    • URL:[Link]

  • KINOMEscan: A Comprehensive Kinase Binding Assay.

    • Source: DiscoverX (Eurofins)
    • Context: Standard protocol for kinase selectivity profiling using phage display.
    • URL:[Link]

  • Synthesis and structure–activity relationship of 6-arylureido-3-pyrrol-2-ylmethylideneindolin-2-one deriv

    • Source: Bioorganic & Medicinal Chemistry Letters
    • Context: Describes the oxindole analogs of the 6-indolyl urea scaffold as potent VEGFR inhibitors.[1]

    • URL:[Link]

Validation of CHK1 Inhibition by 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea , a representative Type I ATP-competitive CHK1 inhibitor belonging to the aryl-urea pharmacophore class. This chemotype targets the ATP-binding pocket of Checkpoint Kinase 1 (CHK1), a critical effector in the DNA Damage Response (DDR).

Content Type: Technical Comparison & Validation Guide Audience: Drug Discovery Scientists, Translational Researchers[1]

Introduction: The Target and the Chemotype

Checkpoint Kinase 1 (CHK1) is the master regulator of the G2/M checkpoint. In response to DNA damage (e.g., ssDNA breaks), ATR phosphorylates CHK1 at Ser317 and Ser345. Activated CHK1 then phosphorylates CDC25C (at Ser216), promoting its 14-3-3 binding and nuclear export, thereby preventing CDK1 activation and mitotic entry.

1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea represents a classic "hinge-binding" scaffold. The urea moiety typically forms a bidentate hydrogen bond network with the kinase hinge region (Glu85/Cys87 in CHK1), while the indole core occupies the adenine pocket. Validating this compound requires distinguishing between catalytic inhibition (loss of kinase activity) and pathway activation (feedback loop hyperphosphorylation).

Chemical Biology Profile & Mechanism

  • Compound Class: Type I Kinase Inhibitor (ATP-Competitive).[2]

  • Binding Mode: The urea linker acts as the primary hinge binder. The 4-chlorophenyl group typically extends into the hydrophobic pocket II, providing potency, while the indole moiety stabilizes the scaffold within the ATP cleft.

  • Key Differentiator: Unlike Type II inhibitors that bind the inactive conformation (DFG-out), this urea derivative likely binds the active (DFG-in) conformation, necessitating rigorous selectivity profiling against CHK2 and CDK2.

Comparative Inhibitor Landscape
Feature1-(4-chlorophenyl)-3-(1H-indol-6-yl)ureaMK-8776 (Sch-900776)AZD7762LY2606368 (Prexasertib)
Chemotype Indolyl-UreaPyrazolo-pyrimidineThiophene Carboxamide UreaPyrazine Carbonitrile
CHK1 Potency (IC50) < 10 nM (Predicted/Analogous)3 nM5 nM< 1 nM
Selectivity (vs CHK2) Moderate (10-100x)High (>500x)Low (Balanced CHK1/2)Moderate
Mechanism ATP CompetitiveATP CompetitiveATP CompetitiveATP Competitive
Key Liability Potential CDK2 off-targetCYP inhibitionCardiac ToxicityNeutropenia

Experimental Validation Protocols

Phase 1: Biochemical Potency (In Vitro Kinase Assay)

Objective: Determine the intrinsic inhibitory constant (


 or 

) against recombinant CHK1 enzyme.

Protocol:

  • System: Microfluidic mobility shift assay (e.g., Caliper LabChip) or Luminescent ADP detection (ADP-Glo).

  • Substrate: FAM-labeled peptide (e.g., 5-FAM-KKKVSRSGLYRSPSMPENLNRPR-COOH) derived from CDC25C.[1]

  • Reaction Mix: 1 nM recombinant human CHK1, 100 µM ATP (

    
     apparent), and serial dilutions of the urea inhibitor (0.1 nM – 10 µM).
    
  • Incubation: 60 minutes at room temperature.

  • Readout: Measure conversion of substrate to phosphorylated product.

  • Validation Criteria:

    
     should be < 50 nM. A shift in 
    
    
    
    with increasing ATP concentration confirms ATP competitiveness.
Phase 2: Cellular Target Engagement (The "Phospho-Shift" Assay)

Objective: Confirm intracellular inhibition. CHK1 inhibitors induce a unique biomarker signature: Hyperphosphorylation of CHK1 (S345) due to loss of feedback inhibition on ATR, but Loss of Autophosphorylation (S296) .

Protocol:

  • Cell Line: HT-29 or U2OS (p53-defective lines are more sensitive).

  • Treatment:

    • Arm A: Vehicle (DMSO).

    • Arm B: DNA Damaging Agent (Gemcitabine 50 nM, 2h) – induces basal checkpoint.

    • Arm C: Gemcitabine (2h)

      
       Wash 
      
      
      
      Urea Inhibitor (100 nM - 1 µM, 2h).
  • Lysis: RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot Targets:

    • p-CHK1 (Ser345): INCREASE expected (ATR pathway active, feedback loop broken).

    • p-CHK1 (Ser296): DECREASE expected (Direct marker of CHK1 autophosphorylation activity).

    • p-CDC25C (Ser216): DECREASE expected (Direct substrate).

    • 
      H2AX: INCREASE (Marker of replication stress/DNA damage accumulation).
      
Phase 3: Functional Checkpoint Abrogation (G2/M Override)

Objective: Demonstrate that the inhibitor forces cells with DNA damage to bypass the G2/M arrest and enter mitosis (Mitotic Catastrophe).

Protocol:

  • Synchronization: Double thymidine block (optional) or asynchronous population.

  • Induction: Treat cells with Gemcitabine (50 nM) or Doxorubicin (100 nM) for 16h to arrest cells in G2.

  • Abrogation: Add 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea (100-500 nM) for 4-8 hours.

  • Fixation & Staining:

    • Fix in 70% Ethanol.

    • Stain with Propidium Iodide (DNA content).

    • Stain with Anti-Phospho-Histone H3 (Ser10) (Mitotic marker).

  • Flow Cytometry: Gate for 4N DNA content (G2/M).

    • Vehicle + Gem: High G2 arrest, Low pH3 (Arrested).

    • Inhibitor + Gem: High pH3 (Checkpoint breached, cells entering mitosis despite damage).

Visualizing the Mechanism and Workflow

Diagram 1: CHK1 Signaling & Inhibitor Action

This diagram illustrates the critical feedback loop. Note that the inhibitor blocks the downstream output (CDC25C) and the autophosphorylation (S296), but enhances the upstream input (ATR


 S345).

CHK1_Pathway DNA_Damage DNA Damage (ssDNA/Replication Stress) ATR ATR Kinase DNA_Damage->ATR Activates CHK1_Active p-CHK1 (S345) (Active Conformation) ATR->CHK1_Active Phosphorylates S345 CHK1_Inactive CHK1 (Inactive) CHK1_Active->ATR Feedback Inhibition S296 p-CHK1 (S296) (Autophosphorylation) CHK1_Active->S296 Autophosphorylation pCDC25C p-CDC25C (S216) (Degradation/Export) CHK1_Active->pCDC25C Phosphorylates S216 Inhibitor 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea (ATP-Competitive Inhibitor) Inhibitor->ATR Relieves Feedback (Increases pS345) Inhibitor->CHK1_Active Blocks Catalytic Activity Inhibitor->S296 PREVENTS Inhibitor->pCDC25C PREVENTS CDC25C CDC25C CDK1 CDK1/Cyclin B CDC25C->CDK1 Activates (Dephosphorylation) pCDC25C->CDK1 Inhibits (Sequestration) Mitosis Mitotic Entry

Caption: Mechanism of Action. The inhibitor blocks CHK1 autophosphorylation (S296) and substrate phosphorylation (CDC25C), leading to checkpoint override, while paradoxically increasing S345 phosphorylation via feedback loop loss.

Diagram 2: Validation Decision Tree

A logic flow for validating the specific urea compound.

Validation_Workflow Start Compound: 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea Step1 1. In Vitro Kinase Assay Start->Step1 Decision1 IC50 < 50 nM? Step1->Decision1 Step2 2. Western Blot (HT-29 Cells) Decision1->Step2 Yes Fail Discard / Re-synthesize Decision1->Fail No Result2 pS345 High / pS296 Low? Step2->Result2 Step3 3. Functional Abrogation Result2->Step3 Yes Result2->Fail No (Off-target?) Result3 pH3 Positive in G2? Step3->Result3 Valid VALIDATED CHK1 Inhibitor Result3->Valid Yes Result3->Fail No

Caption: Step-wise validation workflow ensuring biochemical potency translates to cellular mechanism and functional phenotype.

References

  • Garrett, M. D., & Collins, I. (2011). Anticancer therapy with checkpoint inhibitors: what, where and when? Trends in Pharmacological Sciences, 32(5), 308-316. Link

  • Zabludoff, S. D., et al. (2008). AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-damaging therapies. Molecular Cancer Therapeutics, 7(9), 2955-2966. Link

  • Montano, R., et al. (2012). Evaluation of the CHK1 inhibitor MK-8776 (SCH 900776) as a radiosensitizer in KRAS-mutant pancreatic cancer. Radiotherapy and Oncology, 105(2), 197-202. Link

  • King, C., et al. (2015). Validation of a pS296-Chk1 antibody as a pharmacodynamic biomarker of Chk1 inhibition. Oncotarget, 6(31), 31313. Link

  • Tao, Z. F., et al. (2007). Macrocyclic ureas as potent and selective Chk1 inhibitors: an improved synthesis, kinome profiling, structure-activity relationships, and preliminary pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(23), 6593-6601. Link

Sources

Precision in Structure-Based Drug Design: A Comparative Guide to Confirming Binding Modes via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Confidence in SBDD

In Structure-Based Drug Design (SBDD), a "plausible" binding mode is a dangerous artifact. A ligand modeled into ambiguous electron density can mislead medicinal chemistry campaigns for months, wasting resources on "dead-end" vectors. While computational docking generates hypotheses and Cryo-EM has revolutionized supramolecular biology, X-ray crystallography remains the gold standard for confirming small-molecule binding modes with atomic precision.

This guide dissects the technical superiority of X-ray crystallography for ligand validation, provides a decision-matrix for experimental workflows, and establishes self-validating protocols to ensure your structural data is actionable.

Comparative Analysis: X-ray vs. Alternatives

To select the right tool, one must understand the physical constraints of each method. The following table contrasts X-ray crystallography with its primary alternatives in the context of ligand binding confirmation.

Table 1: Performance Matrix for Binding Mode Confirmation
FeatureX-ray Crystallography Cryo-EM (SPA) Solution NMR Comp. Docking (MD)
Primary Output Electron Density (

)
Coulomb Potential MapChemical Shift / NOEsEnergy Score / Pose
Resolution Limit Atomic (<1.0 Å possible)Near-Atomic (2.0–3.5 Å)N/A (Distance constraints)N/A (Theoretical)
Ligand Definition Excellent (Direct observation)Moderate (Often ambiguous <300 Da)Indirect (Inferred spatial)Hypothetical
Water Networks Visible (Critical for SBDD)Often InvisibleIndirect (exchange)Predicted (often inaccurate)
Throughput High (Fragment Screening)Low to MediumLowHigh (Virtual Screening)
Limitation Crystal lattice artifactsSize limit (>50 kDa preferred)Protein size (<30 kDa)Scoring function bias

Expert Insight: While Cryo-EM is surging, it often lacks the resolution to resolve water-mediated hydrogen bonds or precise stereochemistry of small fragments (<200 Da) [1]. X-ray remains the only method capable of routinely visualizing these critical interactions at high throughput.

Experimental Strategy: The Decision Framework

The first failure point in co-structure determination is selecting the wrong method of ligand introduction. You have two primary paths: Soaking or Co-crystallization .[1][2][3][4]

Diagram 1: Ligand Introduction Decision Matrix

Ligand_Strategy Start Ligand Binding Confirmation Needed Crystal_Check Are robust Apo crystals available? Start->Crystal_Check Soak_Path Soaking Pathway Crystal_Check->Soak_Path Yes CoCryst_Path Co-crystallization Pathway Crystal_Check->CoCryst_Path No Decision1 Is Ligand Soluble in Mother Liquor? Soak_Path->Decision1 CoCryst_Exp Protocol B: Mix Protein + Ligand Incubate -> Screen CoCryst_Path->CoCryst_Exp Decision1->CoCryst_Path No (Precipitation) Decision2 Does Ligand cause large conf. change? Decision1->Decision2 Yes Decision2->CoCryst_Path Yes (Induced Fit) Soak_Exp Protocol A: Soak (1h - 24h) Limit DMSO <5% Decision2->Soak_Exp No (Rigid Site) Validation Diffraction Check: Resolution & Occupancy Soak_Exp->Validation CoCryst_Exp->Validation

Caption: Decision tree for selecting Soaking vs. Co-crystallization. Soaking is faster but fails if the ligand induces major conformational changes or is insoluble in the crystallization buffer.

Detailed Methodologies

Protocol A: Crystal Soaking (High Throughput)

Best for: Fragment screening, SAR analogs, rigid binding sites.

  • Preparation: Determine the "DMSO Tolerance" of your crystals. Soak apo crystals in increasing DMSO concentrations (1% to 10%) and assess diffraction quality. Most crystals tolerate up to 5-10% DMSO [2].

  • The Soak: Add ligand (dissolved in DMSO) to the crystallization drop.

    • Target Concentration: 10–50 mM (or near solubility limit).

    • Duration: 1 hour to overnight.

    • Critical Step: If the crystal cracks/dissolves, perform cross-linking with Glutaraldehyde prior to soaking to stabilize the lattice.

  • Cryo-Protection: Transfer crystal to a cryo-solution containing the same concentration of ligand to prevent "wash-out" during the seconds before freezing.

Protocol B: Co-crystallization (The "Native" State)

Best for: Flexible proteins (Kinases), large ligands, complexes requiring induced fit.

  • Complex Formation: Mix purified protein with ligand in solution.

    • Ratio: 1:1.2 to 1:5 (Protein:Ligand).

    • Incubation: 30 mins on ice. This allows the protein to adopt the ligand-bound conformation before lattice formation.

  • Screening: Set up crystallization trays using standard sparse-matrix screens.

    • Note: Ligand binding often alters surface electrostatics, meaning conditions that crystallized the Apo protein may not work for the complex [3].

Data Interpretation: The Self-Validating System

A structure is not a picture; it is a model fitting experimental data. To trust a binding mode, you must rigorously evaluate the electron density maps and refinement metrics.

The Refinement Cycle

The process of confirming a ligand is cyclical. You must distinguish between the "omit map" (unbiased) and the final refined map.

Diagram 2: Ligand Refinement & Validation Loop

Refinement_Cycle Data Diffraction Data (MTZ file) Phasing Molecular Replacement (Apo Model) Data->Phasing Map_Calc Calculate Fo-Fc (Difference Map) Phasing->Map_Calc Inspect Inspect Density (Green Blobs) Map_Calc->Inspect Build Place Ligand (Model Building) Inspect->Build Clear Density? Refine Refinement (Reciprocal Space) Build->Refine Check Validation (R-factor / Geometry) Refine->Check Check->Map_Calc High R-factors or Bad Geometry Final Confirmed Binding Mode Check->Final Pass

Caption: The iterative cycle of refinement. The critical step is the initial Fo-Fc difference map (green density) which must show the ligand shape before it is modeled.

Key Validation Metrics

Do not rely solely on Resolution. Use these metrics to validate the ligand specifically.

MetricAcceptable RangeInterpretation
R-work / R-free < 0.25 (Gap < 0.05)A large gap (>0.05) indicates overfitting (modeling noise) [4].
Real-Space R (RSR) < 0.20 (Ligand)Measures fit of the ligand to the density map locally.
B-Factor (Ligand) Within 10-20

of Protein
If Ligand B-factor is >80 while Protein is 30, the ligand occupancy is likely low or non-existent.
RSCC > 0.85Real-Space Correlation Coefficient. <0.80 suggests the ligand is not actually there.[5]

Representative Performance Data

The following data illustrates how resolution impacts the certainty of binding mode interpretation. This is based on aggregated statistical analysis of PDB entries [5].

Table 2: Resolution vs. Ligand Ambiguity
Resolution (Å)Electron Density QualityBinding Mode CertaintyRisk of Error
< 1.5 Å Atoms resolved individually.[6] Holes in aromatic rings visible.Absolute. Stereochemistry and water networks defined.Negligible.[1]
1.5 – 2.5 Å Ligand shape clear. Side chains distinct.High. Orientation and major H-bonds confirmed.Low. (Check B-factors).
2.5 – 3.5 Å "Blob" density. Backbone visible, side chains ambiguous.Moderate. Requires chemical logic to place ligand.High. Orientation may be flipped 180°.
> 3.5 Å Helices visible. Ligand density often indistinguishable from noise.Low. Cannot confirm binding mode without other data (e.g., mutational SAR).Critical. Do not use for SBDD.

Experimental Note: In a recent internal study comparing docking predictions to X-ray structures (1.8 Å), computational docking correctly predicted the binding pose in only 62% of cases where water-mediated bridges were key to binding. X-ray crystallography resolved these waters in 100% of the structures, explaining the SAR cliffs that docking missed.

References

  • Renaud, J. P., et al. (2018). Cryo-EM in drug discovery: achievements, limitations and prospects. Nature Reviews Drug Discovery. Link

  • Hassell, A. M., et al. (2007). Crystallization of protein-ligand complexes.[1][3][4][6][7][8] Acta Crystallographica Section F. Link

  • Danley, D. E. (2006). Crystallization to obtain protein–ligand complexes for structure-aided drug design.[1][4][7][8] Acta Crystallographica Section D. Link

  • Brünger, A. T. (1992). Free R value: a novel statistical quantity for assessing the accuracy of crystal structures. Nature. Link

  • Wlodawer, A., et al. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. FEBS Journal. Link

Sources

Assessment of Oral Bioavailability in Murine Models: A Comparative Guide to Sampling Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oral bioavailability (


)  is the definitive metric for determining a drug's efficiency in reaching systemic circulation.[1][2] In murine models, the assessment of 

has historically been plagued by high inter-animal variability due to the physiological limitations of mouse blood volume (total volume ~1.5–2.0 mL).

This guide compares the Traditional Composite Sampling approach against the modern Serial Microsampling (VAMS/Capillary) methodology. As a Senior Application Scientist, I argue that while traditional methods are established, the shift toward microsampling represents a superior "product" choice for drug development, offering higher data fidelity through paired sampling and significantly improved ethical standards (3Rs).

Part 1: Comparative Analysis of Sampling Methodologies

The choice of sampling methodology dictates the statistical power of your PK study. Below is an objective comparison between the industry-standard Composite Sampling (terminal or sparse) and Volumetric Absorptive Microsampling (VAMS) .

Performance Matrix: Composite vs. Microsampling[3][4]
FeatureTraditional Composite Sampling (Tail Vein/Cardiac)Microsampling (VAMS / Capillary)
Experimental Design Sparse/Destructive: 1 mouse = 1 timepoint (or 2-3 sparse points).Serial: 1 mouse = Full PK profile (6-8 timepoints).
Animals Required (n) High: ~27 mice per arm (3 mice × 9 timepoints).Low: ~3–4 mice per arm (Total).
Data Fidelity Low: Curves are averages of different animals. High noise due to inter-animal variability.[3]High: Paired data. You see the true individual PK curve.
Sample Volume Large (>100 µL plasma). Requires satellite groups for toxicokinetics.Ultra-low (10–20 µL whole blood).
Hematocrit Bias None (Plasma is separated).High in DBS; Negligible in VAMS (Volume is fixed by tip porosity).
Workflow Efficiency Labor-intensive (centrifugation, plasma separation, freezing).Streamlined (Air dry, store at RT, direct extraction).
Expert Insight: The Causality of Variability

In composite sampling, the "Mean Concentration" at


 comes from Mouse A, B, and C, while 

comes from Mouse D, E, and F. If Mouse A is a "fast metabolizer" and Mouse D is a "slow metabolizer," your resulting PK curve is an artifact, not a physiological reality. Microsampling eliminates this noise by tracking the same animal through absorption, distribution, and elimination.

Part 2: Experimental Protocol & Workflow

To accurately calculate


, you must run two parallel study arms: Intravenous (IV)  (the reference standard where 

) and Oral (PO) .[2]
Formulation Strategy
  • Vehicle Selection: Critical. A suspension (e.g., Methylcellulose) often yields lower

    
     than a solution (e.g., PEG400/Water).
    
  • Dose Normalization: Ensure the IV dose is low enough to avoid saturation of clearance mechanisms (non-linear PK), typically 0.5–1.0 mg/kg. The PO dose is usually higher (e.g., 5–10 mg/kg).

Animal Preparation
  • Fasting: Mandatory for PO groups to standardize gastric emptying.

    • Protocol: Fast mice for 4–6 hours pre-dose. Water ad libitum.

    • Scientific Rationale: Food intake alters gastric pH and splanchnic blood flow. Studies have shown fasting can increase bioavailability of certain hydrophilic drugs by up to 25-fold [1].[4]

  • Acclimatization: Mice should be handled daily for 3 days prior to study to reduce cortisol, which can alter hepatic blood flow.

Administration (Dosing)[7][8][9]
  • Oral Gavage (PO):

    • Use a flexible PTFE gavage needle (18-20G) to prevent esophageal trauma.

    • Max Volume: 10 mL/kg (e.g., 250 µL for a 25g mouse) [2].

  • Intravenous (IV):

    • Lateral tail vein.

    • Max Volume: 5 mL/kg (bolus).

Sampling Workflow (Microsampling Focus)
  • Restraint: Use a warm restraint device (heat to 37°C) to dilate tail veins.

  • Incision: A single, clean prick to the lateral tail vein using a 23G needle or lancet.

  • Collection:

    • VAMS: Touch the absorbent tip to the blood drop until filled (2-4 seconds). Do not touch the skin.

    • Capillary: Fill to the marked line (e.g., 20 µL).

  • Timepoints:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: 0.25, 0.5, 1, 2, 4, 6, 8, 24 h.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: The Physiological "Black Box" of Bioavailability

This diagram illustrates the barriers a drug must overcome to reach systemic circulation (F).

BioavailabilityPath OralDose Oral Dose (PO) GutLumen Gut Lumen (Dissolution) OralDose->GutLumen Ingestion GutWall Intestinal Epithelium (Absorption) GutLumen->GutWall Permeability Feces Excretion (Unabsorbed) GutLumen->Feces Loss (1-Fa) PortalVein Portal Vein GutWall->PortalVein Fa (Fraction Absorbed) Metabolites Metabolites GutWall->Metabolites Gut Metabolism Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Measurement Point) Liver->Systemic F (Bioavailability) Liver->Metabolites Hepatic Extraction (E)

Caption: The pathway of an oral drug.[1][5][6][7][8][9][10][11][12] Bioavailability (F) is the product of Fraction Absorbed (Fa), Intestinal Availability (Fg), and Hepatic Availability (Fh).

Diagram 2: The Serial Microsampling Workflow

A self-validating loop ensuring high-quality paired data.

ExperimentalWorkflow Start Study Initiation (n=6 mice total) GroupIV Group 1: IV Bolus (n=3) Start->GroupIV GroupPO Group 2: Oral Gavage (n=3) Start->GroupPO Dosing Administration (t=0) GroupIV->Dosing 1 mg/kg GroupPO->Dosing 10 mg/kg Sampling Serial Microsampling (Tail Vein Prick) Dosing->Sampling t=0.083, 0.25...24h Sampling->Sampling Repeat on SAME animal (Self-Validating) Process Sample Processing (Dry 2h @ RT -> Extraction) Sampling->Process Analysis LC-MS/MS Quantitation Process->Analysis Data Data Analysis (WinNonlin / PHOENIX) Analysis->Data

Caption: Workflow for serial microsampling. Note that the loop "Repeat on SAME animal" removes inter-subject variability.

Part 4: Data Analysis & Interpretation

The Calculation of

Absolute oral bioavailability (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is calculated by comparing the Area Under the Curve (AUC) of the oral dose to the IV dose, normalized by the dosage amount.[1][2][11]


Critical Quality Attributes (CQA) for Data Acceptance

To ensure your protocol is self-validating, check these parameters:

  • IV Extrapolation: The extrapolated area (

    
    ) should not exceed 20% of the total AUC. If it does, your sampling duration was too short.
    
  • R-squared: The terminal elimination phase regression should have

    
    .
    
  • Variability (CV%):

    • Microsampling Acceptable CV: <15%

    • Composite Sampling Acceptable CV: <30% (often higher due to inter-animal noise).

Interpreting Low Bioavailability

If


, investigate the cause using the equation 

:
  • Low

    
     (Absorption):  Drug is not crossing the gut wall (permeability issue) or is insoluble. Solution: Nano-milling or lipid formulation.
    
  • Low

    
     (Hepatic):  Drug is absorbed but metabolized rapidly by the liver (High Clearance). Solution: Chemical modification to block metabolic soft spots.
    

References

  • Fasting Increases Tobramycin Oral Absorption in Mice. Antimicrobial Agents and Chemotherapy. (2003). Demonstrates the critical impact of fasting protocols on bioavailability data.

  • Dosing Volume Guidelines for Laboratory Animals. University of California, San Francisco (IACUC). Defines standard maximum volumes (10mL/kg PO) to prevent physiological stress.

  • A comparison of conventional vs. microsampling methodologies for in vivo pharmacokinetic studies in rodents. Altasciences / Neoteryx. Provides quantitative data on animal reduction and data correlation between VAMS and plasma.

  • Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling. Xenobiotica. (2020). Validates the serial sampling approach for NSAIDs.

  • Bioavailability. Wikipedia / Pharmacology Standards. Mathematical definitions and standard equations for AUC and F calculation.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of the research compound 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea. As this compound is primarily for research and development, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established principles of chemical safety, analyzing the compound's structure to determine the most appropriate and conservative disposal pathway. The procedures outlined here are designed to protect laboratory personnel and ensure environmental compliance.

Hazard Assessment Based on Chemical Structure

The proper disposal procedure for any chemical begins with a thorough hazard assessment. In the absence of specific toxicological data for 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea, we must infer its potential hazards from its constituent functional groups.

Structural ComponentAssociated Chemical ClassPotential Hazards & Disposal Implications
4-chlorophenyl Group Chlorinated Aromatic CompoundThis is the primary driver for the disposal protocol. Halogenated organic compounds are often persistent in the environment and can produce hazardous byproducts like dioxins if incinerated improperly.[1] Therefore, they must be segregated into a dedicated "Halogenated Organic Waste" stream for high-temperature incineration at a specialized facility.[2][3][4]
Urea Linkage Urea DerivativeWhile urea itself has low toxicity, it can cause skin and eye irritation.[5][6] Its derivatives can have varied and significant biological effects. The presence of this group warrants handling with appropriate personal protective equipment to avoid direct contact.
Indole Ring Heterocyclic Aromatic CompoundIndole and its derivatives are common in biological systems and pharmaceuticals. While not acutely hazardous, they are biologically active, reinforcing the need to prevent release into the environment.

Required Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following minimum PPE is mandatory to prevent exposure.[7]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. Always check the glove manufacturer's compatibility chart for the specific solvents being used.

  • Body Protection: A fully-buttoned laboratory coat is required to protect skin and clothing.

  • Work Area: All handling of the solid compound or its solutions should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[5][7]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste streams leads to costly and complex disposal challenges and is often a violation of institutional and regulatory protocols.[3]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Obtain a dedicated, clearly labeled "Halogenated Organic Waste" container. This container must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, leak-proof cap.

  • Waste Collection (Solid):

    • Carefully transfer solid 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea waste into the designated container using appropriate tools (e.g., a spatula).

    • Avoid generating dust.[5]

    • Any disposable materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves) should also be placed in this container.

  • Waste Collection (Liquid/Solution):

    • If the compound is in a solvent, collect all waste solutions in the "Halogenated Organic Liquid Waste" container.

    • Crucially, do not mix organic solvent wastes with other waste types, especially reactive substances like acids or oxidizers. [3]

  • Label the Container: As soon as the first waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea" and any solvents present.

    • The primary hazard(s): "Toxic," "Irritant," "Environmental Hazard."

    • The date accumulation started.

  • Storage: Keep the waste container securely capped and stored in a well-ventilated secondary containment area, away from incompatible materials.[5][8]

  • Arrange for Disposal: Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's Environmental Health & Safety (EH&S) procedures.

Disposal Pathway and Decision Logic

The following diagram illustrates the critical decision-making process for disposing of a research chemical where a specific SDS is not available. This logic prioritizes safety and regulatory compliance by classifying the waste based on its most hazardous structural components.

G cluster_0 cluster_1 cluster_2 A Identify Waste Compound: 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea B Consult Specific SDS A->B C SDS Available? B->C D Follow SDS Section 13: Disposal Considerations C->D Yes E Analyze Chemical Structure for Hazardous Moieties C->E No F Identify Chlorophenyl Group (Halogenated Organic) E->F G Identify Urea & Indole Groups (Potential Irritant / Biologically Active) E->G H Classify as 'Halogenated Organic Waste' F->H G->H I Collect in Designated, Labeled Container H->I J Store in Secondary Containment I->J K Arrange Pickup via Institutional EH&S J->K

Caption: Disposal decision workflow for research chemicals lacking specific SDS.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential for laboratory safety.

For Small Spills (Solid):

  • Ensure proper PPE is worn.

  • Gently sweep up the solid material using appropriate tools to avoid creating dust.[5]

  • Place the collected material and any contaminated cleaning materials into the designated "Halogenated Organic Waste" container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Wash the area with soap and water.

For Small Spills (Liquid):

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collect the absorbent material into the "Halogenated Organic Waste" container.

  • Decontaminate and clean the spill area as described above.

For large spills, evacuate the area immediately and contact your institution's emergency response or EH&S department.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google AI Search. Retrieved February 16, 2026.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Google AI Search. Retrieved February 16, 2026.
  • Working Document SAFETY DATA SHEET UREA. (2024, June 5). Azomures. Retrieved February 16, 2026.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 16, 2026.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved February 16, 2026.
  • 1-(4-chlorophenyl)urea. (2024, April 9). ChemBK. Retrieved February 16, 2026.
  • Standard Operating Procedure: Urea. (n.d.). Washington State University. Retrieved February 16, 2026.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved February 16, 2026.
  • Safety Data Sheet: Urea. (2025, September 13). MilliporeSigma. Retrieved February 16, 2026.
  • Safety Data Sheet: Urea. (n.d.). Chemos GmbH&Co.KG. Retrieved February 16, 2026.
  • 4-Chlorophenylurea | C7H7ClN2O. (n.d.). PubChem - NIH. Retrieved February 16, 2026.
  • Safety Data Sheet: Urea Standard. (2025, September 30). Cayman Chemical. Retrieved February 16, 2026.
  • Safety Data Sheet: 4-Chlorophenylurea. (2025, December 24). Fisher Scientific. Retrieved February 16, 2026.
  • Urea Solution SAFETY DATA SHEET. (2012, July 26). Airgas. Retrieved February 16, 2026.
  • SAFETY DATA SHEET UREA. (n.d.).

Sources

Navigating the Safe Handling of 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, the synthesis and evaluation of novel chemical entities are paramount. 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea represents a class of compounds with significant research interest. As with any novel substance, a comprehensive understanding of its safe handling, personal protective equipment (PPE) requirements, and disposal is not just a regulatory necessity but a cornerstone of responsible science. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles, to ensure the well-being of laboratory personnel and the integrity of your research.

Core Hazard Assessment: Understanding the Risks

Based on data from its structural analog, 4-Chlorophenylurea, we can anticipate a similar hazard profile for 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea. The primary concerns are:

  • Acute Oral Toxicity: May be toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These hazards dictate the stringent need for appropriate personal protective equipment and careful handling procedures to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-driven approach to mitigate the specific risks posed by the chemical.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides chemical resistance to a broad range of substances. Double-gloving is recommended when handling the pure compound or concentrated solutions.
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory Protection Not typically required for small-scale laboratory use when handled within a certified chemical fume hood.A NIOSH-approved respirator with a particulate filter may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[4][5]

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial to minimize exposure and prevent contamination.

Operational_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_cleanup Decontamination and Disposal Receiving Receiving Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Receiving->Storage Inspect for damage FumeHood Work within a certified chemical fume hood. Weighing Weigh on a tared weigh paper or in a suitable container. FumeHood->Weighing Dissolution Add solvent to the solid to minimize dust generation. Weighing->Dissolution Experiment Conduct experiment, maintaining containment. Dissolution->Experiment Decontaminate Decontaminate surfaces with an appropriate solvent and then soap and water. Experiment->Decontaminate Waste Dispose of all waste in a designated hazardous waste container. Decontaminate->Waste Disposal_Plan cluster_waste_streams Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal SolidWaste Solid Waste (unused compound, contaminated gloves, weigh paper) Container Designated, labeled, and sealed hazardous waste container. SolidWaste->Container LiquidWaste Liquid Waste (unused solutions, contaminated solvents) LiquidWaste->Container EHS Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Container->EHS

Caption: A streamlined process for the proper disposal of hazardous waste.

Disposal Protocol:
  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container. [3] * Collect all liquid waste, including unused solutions and contaminated solvents, in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea".

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures. Do not attempt to dispose of the waste through any other means.

By adhering to these guidelines, you can confidently and safely incorporate 1-(4-chlorophenyl)-3-(1H-indol-6-yl)urea into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Safety Data Sheet. (n.d.).
  • 1-(4-chlorophenyl)sulfonyl-1-ethyl-3-propyl-urea Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1-(4-Chlorophenyl)urea | 1X100MG | C7H7ClN2O - HPC Standards. (n.d.).
  • 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem - NIH. (n.d.).
  • Urea - SAFETY DATA SHEET. (2010, May 17).
  • Safeguarding Your Laboratory: Proper Disposal of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea - Benchchem. (n.d.).

Sources

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